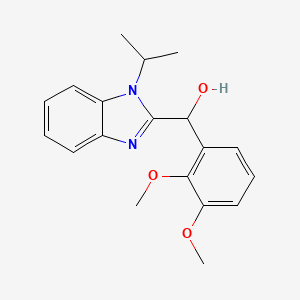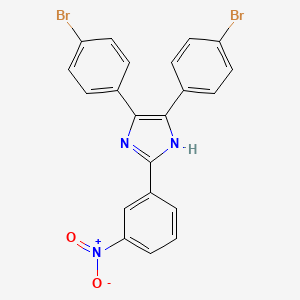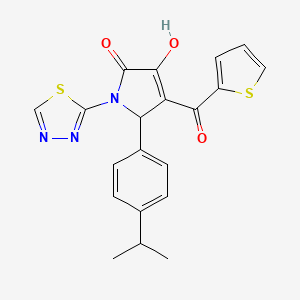![molecular formula C21H27FN2O B5231402 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. This means that it binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, is thought to produce the psychoactive effects associated with 4-FPP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are not well-documented. However, studies have shown that it produces a range of psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. It has also been found to have anxiolytic and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-FPP is its potential as a research tool for investigating the serotonin and dopamine systems. It has been used in studies to investigate the role of these neurotransmitters in various psychiatric disorders. However, one of the limitations of 4-FPP is that it is a relatively new compound, and its long-term effects are not yet known. Therefore, caution should be exercised when using it in research studies.
Orientations Futures
There are several future directions for research on 4-FPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of research is its potential as a research tool for investigating the serotonin and dopamine systems. Finally, there is a need for further studies to investigate the long-term effects of 4-FPP on the brain and body.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine is a synthetic compound that has gained popularity in recent years due to its potential applications in scientific research. It has been found to have an affinity for the serotonin and dopamine receptors, which makes it a potential candidate for the development of new antidepressant and anti-anxiety medications. However, caution should be exercised when using it in research studies due to its relatively new status and unknown long-term effects. Future research directions include investigating its potential as a treatment for depression and anxiety disorders, and as a research tool for investigating the serotonin and dopamine systems.
Méthodes De Synthèse
The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(4-methoxyphenyl)-1-methylpropan-1-ol in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-FPP has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that it has an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of reward and motivation. These properties make 4-FPP a potential candidate for the development of new antidepressant and anti-anxiety medications.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-17(3-4-18-5-11-21(25-2)12-6-18)23-13-15-24(16-14-23)20-9-7-19(22)8-10-20/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZUZXYRQWQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)

![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)



![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)